Cas no 2416233-89-9 (N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride)

N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride is a chemically synthesized compound featuring a tetrahydrobenzothiophene core with a carboxamide linkage to a 4-aminooxane moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and research applications. Its structural complexity allows for potential interactions with biological targets, particularly in medicinal chemistry for enzyme or receptor modulation. The presence of the aminooxane group may contribute to improved bioavailability and binding affinity. This compound is of interest in drug discovery due to its hybrid heterocyclic framework, which offers versatility in derivatization for optimizing pharmacokinetic properties. Handling requires standard laboratory precautions for hygroscopic and reactive substances.
N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride structure
2416233-89-9 structure
商品名:N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
CAS番号:2416233-89-9
MF:C16H25ClN2O2S
メガワット:344.899902105331
MDL:MFCD32667204
CID:5674718
PubChem ID:146155106

N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
    • EN300-26675456
    • N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
    • 2416233-89-9
    • N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
    • MDL: MFCD32667204
    • インチ: 1S/C16H24N2O2S.ClH/c1-11-2-3-12-13(9-21-14(12)8-11)15(19)18-10-16(17)4-6-20-7-5-16;/h9,11H,2-8,10,17H2,1H3,(H,18,19);1H
    • InChIKey: QQOHBDNJAOCDCW-UHFFFAOYSA-N
    • ほほえんだ: Cl.S1C=C(C(NCC2(CCOCC2)N)=O)C2=C1CC(C)CC2

計算された属性

  • せいみつぶんしりょう: 344.1325269g/mol
  • どういたいしつりょう: 344.1325269g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 385
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.6Ų

N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26675456-0.5g
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
2416233-89-9 91.0%
0.5g
$902.0 2025-03-20
Enamine
EN300-26675456-2.5g
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
2416233-89-9 91.0%
2.5g
$2268.0 2025-03-20
Enamine
EN300-26675456-10.0g
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
2416233-89-9 91.0%
10.0g
$4974.0 2025-03-20
Enamine
EN300-26675456-5.0g
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
2416233-89-9 91.0%
5.0g
$3355.0 2025-03-20
Enamine
EN300-26675456-1.0g
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
2416233-89-9 91.0%
1.0g
$1157.0 2025-03-20
Enamine
EN300-26675456-5g
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
2416233-89-9 91%
5g
$3355.0 2023-09-12
1PlusChem
1P028Z9A-50mg
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamidehydrochloride
2416233-89-9 91%
50mg
$382.00 2024-05-22
1PlusChem
1P028Z9A-100mg
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamidehydrochloride
2416233-89-9 91%
100mg
$557.00 2024-05-22
1PlusChem
1P028Z9A-250mg
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamidehydrochloride
2416233-89-9 91%
250mg
$769.00 2024-05-22
Enamine
EN300-26675456-0.05g
N-[(4-aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride
2416233-89-9 91.0%
0.05g
$268.0 2025-03-20

N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride 関連文献

N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochlorideに関する追加情報

Recent Advances in the Study of N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride (CAS: 2416233-89-9)

N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride (CAS: 2416233-89-9) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following sections provide an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, which is critical for its further development as a therapeutic agent. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized compound. These efforts have laid a solid foundation for subsequent pharmacological evaluations.

In terms of its biological activity, preliminary in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on specific enzyme targets involved in inflammatory and oncogenic pathways. For instance, it has been shown to selectively inhibit key kinases that play a role in cell proliferation and survival. These findings suggest that N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride could serve as a lead compound for the development of new therapeutics targeting cancer and inflammatory diseases.

Further investigations into the pharmacokinetic and pharmacodynamic properties of the compound have revealed favorable absorption and distribution profiles, along with a manageable toxicity profile in preclinical models. These attributes enhance its potential for clinical translation. However, additional studies are required to fully elucidate its metabolic pathways and potential drug-drug interactions, which are crucial for ensuring its safety and efficacy in human trials.

In conclusion, N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure and potent biological activity make it a valuable subject of ongoing research. Future studies should focus on optimizing its therapeutic index and exploring its potential in combination therapies. The continued investigation of this compound is expected to contribute significantly to the advancement of targeted therapies in chemical biology and medicine.

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